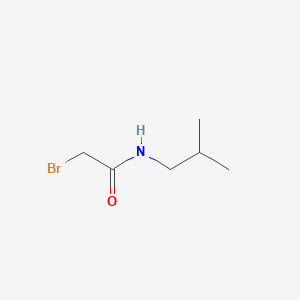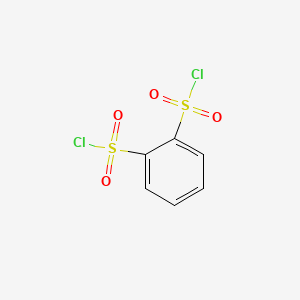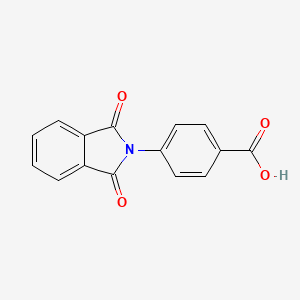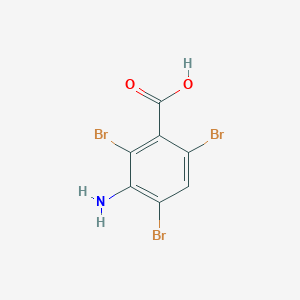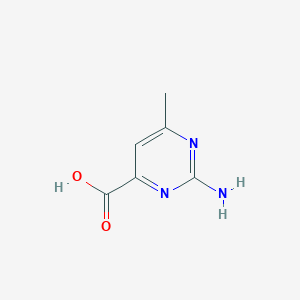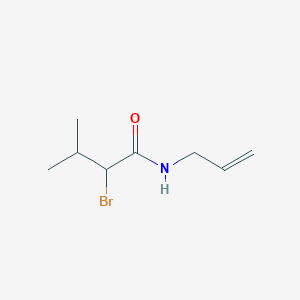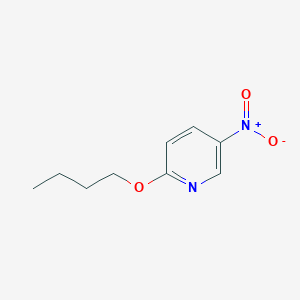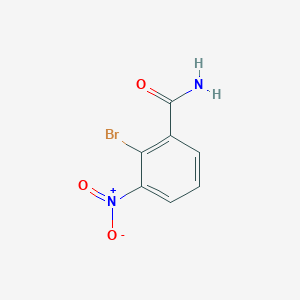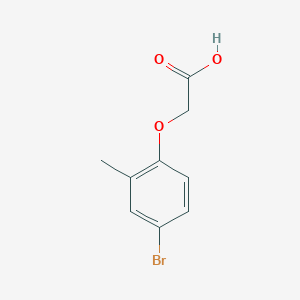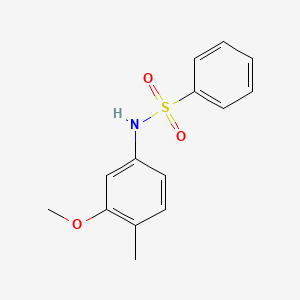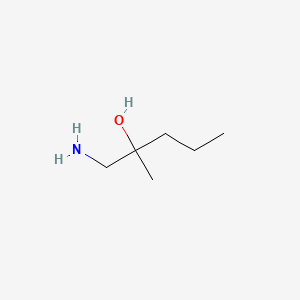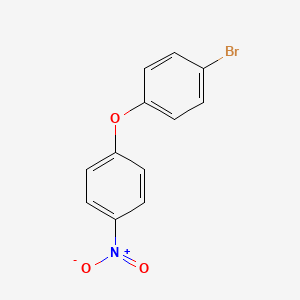
1-Bromo-4-(4-nitrophenoxy)benzene
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-Bromo-4-(4-nitrophenoxy)benzene often involves nucleophilic aromatic substitution reactions where a bromine atom in a bromo-nitro compound is replaced by other groups to achieve the desired product. For instance, nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile led to the synthesis of related compounds through the replacement of the bromine atom with various nucleophiles, showcasing the synthetic versatility of bromo-nitro compounds (Znoiko, Maizlish, Shaposhnikov, Abramov, & Voron’ko, 2007).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 1-Bromo-4-(4-nitrophenoxy)benzene reveals the impact of intramolecular interactions on their conformations. For example, the crystal structure of a related compound was determined to understand the effect of nitro substituents on molecular conformation, highlighting how these groups influence the overall geometry and stability of the molecule (Gopal, Chandler, & Robertson, 1980).
Chemical Reactions and Properties
Chemical reactions involving 1-Bromo-4-(4-nitrophenoxy)benzene and its analogs are characterized by their ability to undergo various transformations, including nitration and nucleophilic substitution. The reactivity of such compounds under different conditions can lead to a wide array of products, showcasing the chemical versatility of bromo-nitro aromatic compounds. A study on the nitration and hydroxylation of benzene derivatives in the presence of nitrite/nitrous acid in aqueous solution highlighted the formation of nitrophenols and other derivatives, illustrating the chemical behavior of similar compounds in reactive environments (Vione, Maurino, Minero, Lucchiari, & Pelizzetti, 2004).
Scientific Research Applications
Nitration and Substitution Reactions
1-Bromo-4-(4-nitrophenoxy)benzene and its derivatives are often involved in nitration reactions, which are critical in synthesizing various nitro derivatives. A study demonstrated that chloro- and bromo-benzenes, when reacted with nitrogen dioxide in the presence of ozone, yielded nitro derivatives with high ortho-selectivity, indicating a preference for substitution ortho to the halogen substituent (Suzuki & Mori, 1994).
Synthesis of Bisphenols
X-ray Crystallography Studies
In structural chemistry, derivatives of 1-Bromo-4-(4-nitrophenoxy)benzene have been used to study intramolecular interactions. For example, the structure of (4′-carbomethoxy-2′-nitrophenoxy)benzene was determined using X-ray diffraction to understand the effect of such interactions in nitro substituents (Gopal, Chandler, & Robertson, 1980).
Novel Synthesis Methods
Researchers have explored novel methods for synthesizing derivatives of this compound, which can be used in various industrial applications. For instance, a method for synthesizing 2-bromo-4-nitrophenol was developed, indicating potential for large-scale commercial production (Li Zi-ying, 2008).
Antidyslipidemic Activity
In the pharmaceutical sector, some derivatives of 1-Bromo-4-(4-nitrophenoxy)benzene, like 2-Methyl-2-(4-nitrophenoxy)propanoic acid, have been studied for their antidyslipidemic activity. This compound was synthesized and linked into centrosymmetric dimers, showing potential medicinal properties (Navarrete-Vázquez et al., 2008).
DNA Binding Studies
Derivatives of this compound have been investigated for their DNA binding properties. The dinitro compound, 1,4-bis((4-nitrophenoxy)methyl)benzene, and its amino-analogue were found to be strong DNA binders and replication quenchers, which is significant for genetic studies and potential therapeutic applications (Haider et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-(4-bromophenoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYQHRSVAWPHIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291814 | |
| Record name | 1-bromo-4-(4-nitrophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(4-nitrophenoxy)benzene | |
CAS RN |
21969-04-0 | |
| Record name | 21969-04-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-4-(4-nitrophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



